cyclopentyl(1H-indol-3-yl)methanone
Overview
Description
Cyclopentyl(1H-indol-3-yl)methanone is a compound that features an indole moiety, which is a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The compound’s structure includes a cyclopentyl group attached to the indole ring, which may influence its chemical behavior and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cyclopentyl(1H-indol-3-yl)methanone typically involves the reaction of indole derivatives with cyclopentanone under specific conditions. One common method is the Friedel-Crafts acylation, where indole reacts with cyclopentanone in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst .
Industrial Production Methods: Industrial production of this compound may involve large-scale Friedel-Crafts acylation processes, utilizing continuous flow reactors to enhance efficiency and yield. The use of alternative catalysts and green chemistry principles, such as ionic liquids or microwave-assisted synthesis, can also be explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: Cyclopentyl(1H-indol-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the ketone group to an alcohol.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Halogens (Cl2, Br2) in the presence of a catalyst like FeCl3.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
Cyclopentyl(1H-indol-3-yl)methanone has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex indole derivatives.
Biology: Studied for its potential antiviral and antimicrobial properties.
Medicine: Investigated for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of cyclopentyl(1H-indol-3-yl)methanone involves its interaction with various molecular targets. The indole moiety can bind to multiple receptors, influencing pathways related to inflammation, cell proliferation, and apoptosis. The compound’s effects are mediated through its ability to modulate enzyme activity and receptor binding, leading to therapeutic outcomes .
Comparison with Similar Compounds
Cyclopentyl(1H-indol-3-yl)methanone can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone with growth-regulating properties.
Indole-3-carbinol: Known for its anticancer effects.
1-(1H-indol-3-yl)ethanone: Used in the synthesis of various pharmaceuticals.
Uniqueness: this compound stands out due to its unique cyclopentyl group, which may enhance its stability and biological activity compared to other indole derivatives .
Biological Activity
Cyclopentyl(1H-indol-3-yl)methanone is a compound characterized by its indole structure, which is significant in various biological contexts. This compound has garnered attention for its potential therapeutic applications due to its diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties.
Chemical Structure and Properties
This compound features a cyclopentyl group attached to an indole moiety. The indole structure is known for its ability to interact with multiple biological targets, making it a versatile scaffold in medicinal chemistry. The presence of the cyclopentyl group may enhance the compound's stability and biological activity compared to other indole derivatives.
The mechanism of action of this compound involves its interaction with various molecular targets. The indole moiety can bind to receptors and influence pathways related to inflammation, cell proliferation, and apoptosis. The compound’s effects are mediated through modulation of enzyme activity and receptor binding, leading to therapeutic outcomes in various disease models.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of several cancer cell lines. For instance, the compound demonstrated growth inhibition in breast adenocarcinoma (MCF-7) and lung carcinoma (A549) cell lines with IC50 values indicating potent antiproliferative effects.
Cell Line | IC50 (μM) |
---|---|
MCF-7 | 0.035 ± 0.003 |
A549 | 0.25 ± 0.01 |
These findings suggest that this compound may act through mechanisms such as apoptosis induction and cell cycle arrest.
Antiviral and Antimicrobial Properties
The compound has also been investigated for its antiviral and antimicrobial activities. Preliminary studies suggest that it may inhibit viral replication and bacterial growth, although specific mechanisms remain to be fully elucidated. The indole derivatives are generally recognized for their ability to disrupt microbial cell walls or interfere with viral entry into host cells.
Anti-inflammatory Effects
This compound has shown potential in reducing inflammation in various models. Its ability to modulate inflammatory cytokines positions it as a candidate for treating inflammatory diseases. This activity may be attributed to its capacity to inhibit key enzymes involved in the inflammatory response.
Case Studies and Research Findings
Several studies have documented the biological activities of this compound:
- Anticancer Study : A study conducted on the MCF-7 and A549 cell lines demonstrated that treatment with this compound resulted in significant apoptosis as indicated by increased PARP cleavage and caspase activation.
- Inflammatory Response : In an experimental model of inflammation, administration of this compound led to a marked reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6.
- Antimicrobial Activity : In vitro assays revealed that this compound exhibited bacteriostatic effects against Staphylococcus aureus, highlighting its potential as a therapeutic agent against bacterial infections.
Properties
IUPAC Name |
cyclopentyl(1H-indol-3-yl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c16-14(10-5-1-2-6-10)12-9-15-13-8-4-3-7-11(12)13/h3-4,7-10,15H,1-2,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUPOICAXLBSQRK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)C2=CNC3=CC=CC=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80555402 | |
Record name | Cyclopentyl(1H-indol-3-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80555402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117954-38-8 | |
Record name | Cyclopentyl(1H-indol-3-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80555402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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